Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy-
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Overview
Description
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- is a complex organic compound that features a benzene ring substituted with fluorine and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-fluoro-4-nitrobenzene with 4-fluorophenyl magnesium bromide to form a Grignard reagent, which is then reacted with 2-methylpropoxy bromide under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can lead to the formation of simpler hydrocarbons.
Scientific Research Applications
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler aryl halide with similar substitution patterns.
4-Fluorophenyl methyl sulfone: Another fluorinated benzene derivative with different functional groups.
Uniqueness
Benzene, 1-fluoro-4-((2-(4-fluorophenyl)-2-methylpropoxy)methyl)-2-phenoxy- is unique due to its combination of fluorine and phenoxy groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or advanced material properties.
Properties
CAS No. |
83493-13-4 |
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Molecular Formula |
C23H22F2O2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-fluoro-4-[[2-(4-fluorophenyl)-2-methylpropoxy]methyl]-2-phenoxybenzene |
InChI |
InChI=1S/C23H22F2O2/c1-23(2,18-9-11-19(24)12-10-18)16-26-15-17-8-13-21(25)22(14-17)27-20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
CPTRFRUYZIZULO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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